molecular formula C11H17ClN2O2 B2816562 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride CAS No. 1774905-16-6

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride

Cat. No.: B2816562
CAS No.: 1774905-16-6
M. Wt: 244.72
InChI Key: MXLHQGRVYFBKGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride typically involves the reaction of 3-methoxypyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride can be compared with similar compounds such as:

  • 2-Methoxy-3-(piperidin-4-yloxy)pyridinehydrochloride
  • 4-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride
  • 3-Methoxy-2-(morpholin-4-yloxy)pyridinehydrochloride

These compounds share structural similarities but differ in the position of the methoxy group or the nature of the heterocyclic ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-methoxy-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-14-10-3-2-6-13-11(10)15-9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHQGRVYFBKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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